molecular formula C16H19NO5 B2820345 N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 941233-15-4

N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2820345
CAS RN: 941233-15-4
M. Wt: 305.33
InChI Key: YXAPCCOZCURNPT-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, a heterocyclic compound with a benzopyran structure. It has an amide functional group attached to the 3-position of the chromene ring, with an ethoxypropyl group attached to the nitrogen of the amide . The 8-position of the chromene ring has a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. The amide functional group would introduce polarity to the molecule, and the ethoxypropyl and methoxy groups would likely add some flexibility to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amide group could result in the formation of hydrogen bonds. The ethoxypropyl and methoxy groups would likely make the compound somewhat soluble in organic solvents .

Scientific Research Applications

  • Crystal Structure Analysis

    • N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its derivatives are studied for their crystal structures. For example, similar compounds like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide exhibit specific crystallization patterns, which are significant in understanding molecular conformations and interactions (Reis et al., 2013).
  • Molecular Probes in Radiation Biology

    • Derivatives of this compound have been utilized in radiation biology. For instance, N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a related compound, has been synthesized as a fluorescent hydroxyl radical indicator for detecting radiation-induced changes (Singh et al., 2008).
  • Drug Delivery Research

    • The compound's derivatives are being explored in the field of drug delivery, particularly in the development of thermoresponsive polymers for controlled drug release (Convertine et al., 2004).
  • Antibacterial and Antioxidant Properties

    • Studies have revealed antibacterial and antioxidant properties in certain derivatives. For example, 4H-chromene-3-carboxamide derivatives show promising antibacterial activity and strong antioxidant activity, indicating potential for therapeutic applications (Chitreddy & Shanmugam, 2017).
  • Synthesis of Novel Compounds

    • The compound is involved in the synthesis of novel molecules, including various derivatives that possess different properties and potential applications. This includes its use in the synthesis of coumarin derivatives containing the thiazolidin-4-one ring, which are evaluated for biological properties (Ramaganesh et al., 2010).
  • Development of Chemosensors

    • Derivatives of this compound have been used in the development of chemosensors, particularly for metal ion detection. For example, coumarin-based fluorescent probes have been synthesized for selective detection of metal ions such as Cu(II) (Meng et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use or biological activity of the compound. Without specific information or context, it’s not possible to predict the mechanism of action .

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling and storing the compound to prevent exposure and ensure safety .

properties

IUPAC Name

N-(3-ethoxypropyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-3-21-9-5-8-17-15(18)12-10-11-6-4-7-13(20-2)14(11)22-16(12)19/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAPCCOZCURNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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